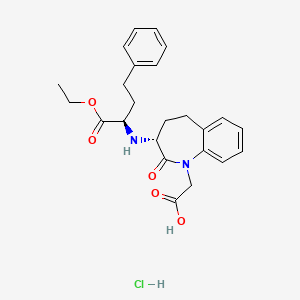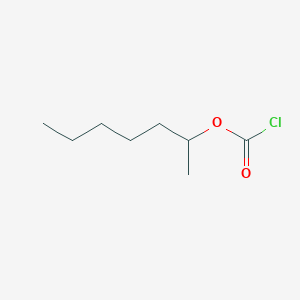
苹果酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium malate is a useful research compound. Its molecular formula is C4H4CaO5 and its molecular weight is 172.15 g/mol. The purity is usually 95%.
The exact mass of the compound Calcium malate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Calcium malate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium malate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
膳食补充剂
苹果酸钙通常用作膳食补充剂。 它是钙的来源,用于预防或治疗饮食中钙摄入不足的人群的低血钙症 {svg_1}.
骨骼健康
苹果酸钙在维持骨骼健康方面起着至关重要的作用。 它常用于旨在改善骨密度和强度的补充剂中 {svg_2}.
骨质疏松症的治疗
苹果酸钙补充剂用于骨质疏松症患者。 充足的钙摄入对于预防和治疗骨质疏松症至关重要 {svg_3}.
在肥胖症患者中的应用
肥胖症患者通常难以吸收营养物质,包括钙。 苹果酸钙由于其高生物利用度,常被推荐给这些患者 {svg_4}.
高氨血症和肝功能障碍的治疗
苹果酸钙可用作钙源来治疗高氨血症和肝功能障碍。 它不会增加肾结石的风险,同时改善骨骼强度 {svg_5}.
海洋生物钙
海洋生物钙是一种丰富的资源,被普遍接受,具有复杂的活性结构。 来自海洋生物的苹果酸钙已被评估其来源、钙补充剂的使用、钙的生物利用度和新的应用 {svg_6}.
特殊医学用途食品 (FSMP)
苹果酸钙被提议作为一种新型食品成分和钙的来源,用于普通人群的食品、食品补充剂、体重控制的完全膳食替代品和特殊医学用途食品 (FSMP) {svg_7}.
作用机制
Target of Action
Calcium malate primarily targets the bones and teeth in the human body. It provides absorbable calcium, which is an essential mineral necessary for optimal bone health . Along with phosphorus, calcium is the main mineral in our bones and teeth .
Mode of Action
Calcium malate interacts with its targets by providing a source of calcium that can be readily absorbed by the body . When dissolved, it releases calcium ions and a calcium citrate complex. Calcium ions are absorbed directly into intestinal cells, and the citrate complex enters the body through paracellular absorption .
Biochemical Pathways
Calcium malate affects several biochemical pathways. It plays a vital role in the release of neurotransmitters, clotting the blood after an injury, and contracting our muscles . It is also involved in the L-arginine-NO pathway, where it may lead to vasodilation .
Pharmacokinetics
Calcium malate is a water-soluble compound, which contributes to its bioavailability . It is absorbed in the intestines and then distributed throughout the body, particularly to the bones and teeth where it is needed most .
Result of Action
The primary result of calcium malate’s action is the strengthening of bones and teeth. It provides absorbable calcium, which forms tight bonds in the bones and teeth to keep them strong . Animal experiments have shown that feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content .
Action Environment
The action, efficacy, and stability of calcium malate can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the absorption and utilization of calcium malate . Dietary modifications with particular nutrients and pharmacological treatment can also modify its qualitative and quantitative composition .
安全和危害
Calcium malate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
While coronary calcifications consistently have been shown to be the highest predictor of risk for future cardiac events, the strategy of leveraging extracoronary sites of calcification has been recently explored and might serve to improve the traditional CAC score . Further studies are needed to examine the health effects of calcium supplementation to make any solid recommendations for people of different genders, ages, and ethnicities .
生化分析
Biochemical Properties
Calcium malate plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the maintenance of calcium homeostasis . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
Calcium malate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase alkaline phosphatase activity and bone calcium content, while reducing tartrate-resistant acid phosphatase activity .
Molecular Mechanism
The mechanism of action of calcium malate is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium malate change over time. It has been observed that the calcium malate conversion rate of bovine bone reached 95.73% after three ultrasonic treatments of 17 minutes each . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of calcium malate vary with different dosages in animal models. Feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content . The specific threshold effects and any toxic or adverse effects at high doses are yet to be thoroughly studied.
Metabolic Pathways
Calcium malate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of calcium malate within cells and tissues are complex processes that involve various transporters and binding proteins
属性
| { "Design of the Synthesis Pathway": "Calcium malate can be synthesized by reacting calcium hydroxide with malic acid in water.", "Starting Materials": [ "Calcium hydroxide", "Malic acid", "Water" ], "Reaction": [ "Add calcium hydroxide to water to form a calcium hydroxide solution.", "Add malic acid to the calcium hydroxide solution and stir until the malic acid dissolves.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitated calcium malate.", "Wash the calcium malate with water and dry it in an oven at 60°C." ] } | |
CAS 编号 |
17482-42-7 |
分子式 |
C4H4CaO5 |
分子量 |
172.15 g/mol |
IUPAC 名称 |
calcium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI 键 |
OLOZVPHKXALCRI-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
物理描述 |
White powder |
相关CAS编号 |
5743-31-7 |
溶解度 |
Slightly soluble in water |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)
